4-(Methylamino)butanal
Overview
Description
4-(Methylamino)butanal is an organic compound with the molecular formula C5H11NO. It is an aldehyde that features a methylamino group attached to the fourth carbon of a butanal chain. This compound is of interest due to its role as an intermediate in various biochemical pathways, particularly in the biosynthesis of alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylamino)butanal can be synthesized from N-methylputrescine through the action of methylputrescine oxidase. This enzyme, which is copper-dependent, catalyzes the oxidation of N-methylputrescine to form this compound . The reaction conditions typically involve the presence of copper as a cofactor, which is essential for the enzyme’s catalytic activity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the enzymatic route described above. Industrial processes would likely optimize reaction conditions to maximize yield and efficiency, potentially involving bioreactors and controlled environments to maintain the activity of methylputrescine oxidase.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylamino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 4-(Methylamino)butanoic acid.
Reduction: 4-(Methylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylamino)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly alkaloids.
Biology: It plays a role in the study of metabolic pathways involving alkaloid biosynthesis.
Medicine: Research into its derivatives and related compounds can lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Methylamino)butanal involves its role as an intermediate in enzymatic reactions. Methylputrescine oxidase catalyzes the oxidation of N-methylputrescine to form this compound. This enzyme uses copper as a cofactor to oxidize a conserved tyrosine residue into a topaquinone, which is essential for enzyme catalysis . The compound’s effects are primarily exerted through its participation in these biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)butanoic acid: This compound is the oxidized form of 4-(Methylamino)butanal.
4-(Methylamino)butanol: This compound is the reduced form of this compound.
N-methylputrescine: This compound is the precursor in the biosynthesis of this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of alkaloids. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both synthetic and biological contexts. The presence of both an aldehyde and a methylamino group provides multiple reactive sites, enhancing its utility in chemical synthesis and research applications.
Properties
IUPAC Name |
4-(methylamino)butanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZBKCVVFPTFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7729-27-3 | |
Record name | 4-(Methylamino)butanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(METHYLAMINO)BUTANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM5R52L7PL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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